molecular formula C16H16BrNO3S2 B11580108 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11580108
M. Wt: 414.3 g/mol
InChI Key: LVGZNRSVDYBFJU-UHFFFAOYSA-N
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Description

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a bromine atom, a dioxidotetrahydrothiophene ring, and a thiophen-2-ylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the benzamide core.

    Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of a tetrahydrothiophene precursor.

    Attachment of the Thiophen-2-ylmethyl Group: This step involves the formation of a carbon-nitrogen bond between the thiophen-2-ylmethyl group and the benzamide core.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions. These methods may include:

    Batch Processing: Where reactions are carried out in batches with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it might interact with specific biological targets, making it a subject of interest for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H16BrNO3S2

Molecular Weight

414.3 g/mol

IUPAC Name

2-bromo-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C16H16BrNO3S2/c17-15-6-2-1-5-14(15)16(19)18(10-13-4-3-8-22-13)12-7-9-23(20,21)11-12/h1-6,8,12H,7,9-11H2

InChI Key

LVGZNRSVDYBFJU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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